Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18780494
InChI: InChI=1S/C10H11FO3S/c1-13-7-5-4-6(10(12)14-2)9(15-3)8(7)11/h4-5H,1-3H3
SMILES:
Molecular Formula: C10H11FO3S
Molecular Weight: 230.26 g/mol

Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate

CAS No.:

VCID: VC18780494

Molecular Formula: C10H11FO3S

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate -

Description

Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is an organic compound belonging to the class of benzoates, which are esters derived from benzoic acid. This compound is characterized by its unique structural properties, including a fluoro group, a methoxy group, and a methylthio group attached to a benzene ring. These functional groups contribute to its chemical reactivity and potential biological activity, making it a compound of interest in various scientific fields, including organic synthesis and medicinal chemistry.

Synthesis and Preparation

The synthesis of methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate typically involves the esterification of 3-fluoro-4-methoxy-2-(methylthio)benzoic acid with methanol under acidic conditions. This reaction is usually catalyzed by sulfuric acid and conducted under reflux to ensure complete conversion of the acid to the ester form.

Applications and Research Findings

Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is primarily used as an intermediate in organic synthesis due to its unique functional groups. Its potential applications include medicinal chemistry, where its interactions with biological targets could lead to the development of new therapeutic agents. The compound's fluoro, methoxy, and methylthio groups contribute to its chemical reactivity and potential biological activity, making it a valuable compound for research in various scientific fields.

Comparison with Similar Compounds

Similar compounds, such as ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate, share similar functional groups but differ in their ester moiety (ethyl instead of methyl). These differences can affect their solubility, stability, and biological activity. For instance, ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate has a similar molecular weight but may exhibit different reactivity profiles due to its ethyl group.

Comparison Table

CompoundMolecular Weight (g/mol)Ester Moiety
Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate244.28Methyl
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate244.28Ethyl
Product Name Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate
Molecular Formula C10H11FO3S
Molecular Weight 230.26 g/mol
IUPAC Name methyl 3-fluoro-4-methoxy-2-methylsulfanylbenzoate
Standard InChI InChI=1S/C10H11FO3S/c1-13-7-5-4-6(10(12)14-2)9(15-3)8(7)11/h4-5H,1-3H3
Standard InChIKey FZMSVGKCJLJDAQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)C(=O)OC)SC)F
PubChem Compound 163198181
Last Modified Aug 11 2024

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